molecular formula C11H7Cl2N3O4 B5776912 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B5776912
M. Wt: 316.09 g/mol
InChI Key: IHCIDVJWUUWQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene.

    Coupling Reaction: The 2,4-dichlorobenzyl chloride is then coupled with the nitrated pyrazole derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of phase transfer catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted benzyl compounds, and carboxylate salts .

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The dichlorobenzyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

    2,4-Dichlorobenzaldehyde: An intermediate in the synthesis of various organic compounds.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(8(13)3-7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCIDVJWUUWQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.